molecular formula C14H18N6O2 B12750238 Amk96VD45C CAS No. 1443421-70-2

Amk96VD45C

Cat. No.: B12750238
CAS No.: 1443421-70-2
M. Wt: 302.33 g/mol
InChI Key: IPMLFHYLIHZKEE-SCZZXKLOSA-N
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Description

Amk96VD45C, also known as (1S,4R)-4-(2-amino-6-(cyclopropylamino)-7-oxido-9H-purin-9-yl)-2-cyclopentene-1-methanol, is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a purine moiety and a cyclopropylamino group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amk96VD45C typically involves multiple steps, starting with the preparation of the purine base. The cyclopropylamino group is introduced through a substitution reaction, followed by the oxidation of the purine ring to achieve the desired structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial process aims to maximize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Amk96VD45C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups on the purine ring, altering the compound’s properties.

    Substitution: The cyclopropylamino group can be substituted with other functional groups to create a range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Amk96VD45C has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological macromolecules are investigated to understand its potential as a therapeutic agent.

    Medicine: Research focuses on its pharmacological properties, including its potential use in treating diseases.

    Industry: this compound is explored for its applications in materials science, such as the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of Amk96VD45C involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial signaling pathways.

Comparison with Similar Compounds

Amk96VD45C is compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    (1S,4R)-4-(2-amino-6-(cyclopropylamino)-7-oxido-9H-purin-9-yl)-2-cyclopentene-1-methanol: Shares a similar structure but with different functional groups.

    Cyclopropylamino-purine derivatives: These compounds have variations in the purine ring and amino group, leading to different properties and applications.

The unique combination of the purine moiety and the cyclopropylamino group in this compound distinguishes it from other compounds, offering distinct advantages in terms of reactivity, stability, and biological activity.

Properties

CAS No.

1443421-70-2

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)-7-oxidopurin-7-ium-9-yl]cyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C14H18N6O2/c15-14-17-12(16-9-2-3-9)11-13(18-14)19(7-20(11)22)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,16,17,18)/t8-,10+/m1/s1

InChI Key

IPMLFHYLIHZKEE-SCZZXKLOSA-N

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=[N+]3[O-])[C@@H]4C[C@@H](C=C4)CO

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=[N+]3[O-])C4CC(C=C4)CO

Origin of Product

United States

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